4,4'-Dihydroxydiphenyl ether

Liquid Crystalline Polymers Thermotropic Poly(ester-imide)s Polymer Melt Processability

Procure 4,4'-Dihydroxydiphenyl ether (DHDPE) for advanced polymer synthesis. The central ether bridge delivers unique 'internal plasticization,' enabling lower melt viscosity and improved processability in PEEK, polyimides, and liquid crystalline polyesters versus rigid bisphenols. Ideal for self-reinforcing plastics, high-modulus fibers, and polymer-bound flame retardants.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 1965-09-9
Cat. No. B147377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxydiphenyl ether
CAS1965-09-9
Synonymsp.p-Oxydiphenol
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CC=C(C=C2)O
InChIInChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyNZGQHKSLKRFZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxydiphenyl ether (CAS 1965-09-9) for High-Performance Polymer and Material Science Procurement


4,4'-Dihydroxydiphenyl ether (DHDPE, CAS 1965-09-9), also known as 4,4'-oxydiphenol, is an aromatic diphenol featuring a central ether bridge linking two 4-hydroxyphenyl groups [1]. This compound serves as a critical monomer for synthesizing high-performance thermoplastics such as poly(ether ether ketone) (PEEK), polyimides, and polysulfones [2]. Its defining structural characteristic—a rigid yet conformationally flexible aromatic ether linkage—confers upon derived polymers an unusual combination of high thermal stability, internal plasticization, and desirable melt processability compared to other common diphenol monomers like bisphenol A or hydroquinone [3].

Why 4,4'-Dihydroxydiphenyl ether Cannot Be Readily Substituted by Bisphenol A or Hydroquinone in High-Performance Applications


Simple in-class substitution is not feasible due to the profound impact of the central bridging unit on polymer architecture and properties. While bisphenol A (BPA) and hydroquinone are common diphenol monomers, their resulting polymer chains exhibit fundamentally different chain flexibility, thermal behavior, and mesophase formation. The ether bridge of DHDPE imparts a unique combination of rigidity and 'internal plasticization' that lowers melt viscosity without sacrificing thermal stability [1]. In contrast, BPA's bulky isopropylidene group introduces a kinked, less rigid structure, and hydroquinone's direct connection yields a more rod-like, higher-melting, and often less processable polymer [2]. The quantitative evidence below demonstrates that these structural differences translate into distinct and quantifiable performance metrics in liquid crystallinity, thermal stability, and flame retardancy, making generic substitution a high-risk proposition for achieving target material specifications.

Quantitative Performance Differentiation of 4,4'-Dihydroxydiphenyl ether in Polymer Applications


Induction of a Mobile Nematic Melt Phase: 4,4'-Dihydroxydiphenyl ether vs. Bisphenol A and 4,4'-Dihydroxydiphenylsulphide

In a direct comparative study of thermotropic poly(ester-imide)s synthesized from the same trimellitimide monomer, the polyester incorporating 4,4'-dihydroxydiphenyl ether (DHDPE) formed a mobile nematic melt phase, a highly desirable state for melt processing into ordered structures. In contrast, polyesters made with comparators like bisphenol A, 4,4'-dihydroxy-diphenylsulphide, and phenol-phthalein failed to form a mobile nematic phase [1].

Liquid Crystalline Polymers Thermotropic Poly(ester-imide)s Polymer Melt Processability

Enhanced Thermal and Oxidative Stability: DHDPE vs. Bisphenol A in Polymer Backbones

Polymers derived from DHDPE exhibit superior thermal and oxidative stability compared to those made from bisphenol A (BPA). This is attributed to the absence of oxidizable alkyl pendant groups (the isopropylidene bridge in BPA) in DHDPE's structure, which consists solely of stable aromatic and ether moieties [1]. While the patent literature qualitatively describes this advantage, the inherent stability is further quantified in the next evidence item regarding flame retardant derivatives.

Polymer Thermal Stability Flame Retardancy Polycarbonate Synthesis

Increased Bromine Content in Flame Retardants: Octabromo-DHDPE vs. Tetrabromo-BPA

As a precursor for reactive flame retardants, DHDPE provides a significant advantage over bisphenol A (BPA). When fully brominated, DHDPE yields octabromo-4,4'-dihydroxydiphenyl ether, whereas fully brominated BPA yields tetrabromobisphenol A (TBBPA). This means the brominated DHDPE derivative contains a higher weight percentage of bromine, a key element for flame retardancy, and avoids the flammable isopropylidene group found in TBBPA [1].

Flame Retardant Additives Brominated Flame Retardants Polymer Additives

Key Procurement and Research Application Scenarios for 4,4'-Dihydroxydiphenyl ether (CAS 1965-09-9)


Synthesis of Thermotropic Liquid Crystalline Poly(ester-imide)s for High-Performance Fibers and Moldings

As evidenced by its ability to form a mobile nematic melt phase [1], 4,4'-dihydroxydiphenyl ether is the preferred monomer for developing processable liquid crystalline poly(ester-imide)s. This scenario is ideal for R&D teams aiming to create self-reinforcing plastics and high-modulus fibers for demanding structural applications.

Development of Next-Generation, Highly Brominated Reactive Flame Retardants

For scientists designing polymer-bound flame retardants, DHDPE provides a structural edge over BPA. Its capacity to be fully brominated to an octabromo derivative [1] makes it a superior building block for creating more efficient, higher-bromine-content reactive additives for use in engineered thermoplastics and thermosets.

Synthesis of Poly(arylene ether)s for Advanced Single-Ion Conducting Battery Electrolytes

DHDPE is a crucial monomer for producing poly(arylene ether)-based single-ion conductors, such as LiPHFE. In this application, it enables the creation of polymer electrolyte membranes that demonstrate exceptional device compatibility and stability, with full cells delivering a stable discharge capacity of 96 mAh/g over 100 cycles at 0.5 C [1]. This performance highlights its value in developing more robust and safer next-generation batteries.

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